molecular formula C18H17NO3 B2985636 (3E)-3-{1-[(2-phenoxyphenyl)amino]ethylidene}oxolan-2-one CAS No. 866132-93-6

(3E)-3-{1-[(2-phenoxyphenyl)amino]ethylidene}oxolan-2-one

Cat. No.: B2985636
CAS No.: 866132-93-6
M. Wt: 295.338
InChI Key: YEZYSZOHEPGWQO-FYWRMAATSA-N
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Description

(3E)-3-{1-[(2-phenoxyphenyl)amino]ethylidene}oxolan-2-one is a complex organic compound with a unique structure that includes an oxolan-2-one ring and a phenoxyphenyl group

Biochemical Analysis

Biochemical Properties

It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves various biochemical pathways .

Cellular Effects

(3E)-3-{1-[(2-phenoxyphenyl)amino]ethylidene}oxolan-2-one has been observed to have significant effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. Studies are ongoing to determine its effects on localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{1-[(2-phenoxyphenyl)amino]ethylidene}oxolan-2-one can be achieved through several synthetic routes. One common method involves the Erlenmeyer–Plöchl azlactone synthesis, which transforms an N-acyl glycine to various other amino acids via an oxazolone intermediate . This intermediate reacts with benzaldehyde, acetic anhydride, and sodium acetate to form the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{1-[(2-phenoxyphenyl)amino]ethylidene}oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3E)-3-{1-[(2-phenoxyphenyl)amino]ethylidene}oxolan-2-one has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-3-{1-[(2-phenoxyphenyl)amino]ethylidene}oxolan-2-one is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(3E)-3-[1-(2-phenoxyanilino)ethylidene]oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-13(15-11-12-21-18(15)20)19-16-9-5-6-10-17(16)22-14-7-3-2-4-8-14/h2-10,19H,11-12H2,1H3/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZYSZOHEPGWQO-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1CCOC1=O)NC2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\1/CCOC1=O)/NC2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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